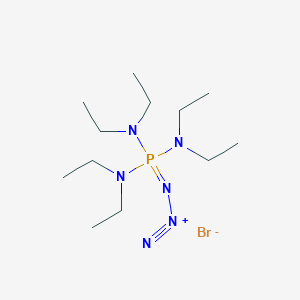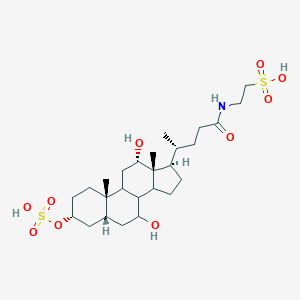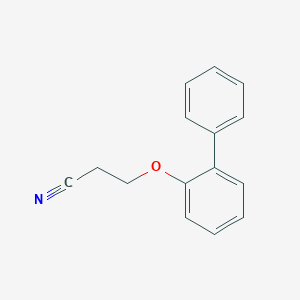
3-(2-Phenylphenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAP and is a member of the phenylpropylamine class of compounds. PPAP has been found to possess unique properties that make it a valuable tool for studying various biological processes and for drug discovery.
Mecanismo De Acción
PPAP acts by releasing dopamine from presynaptic neurons, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of amphetamines, which are known to have dopamine-releasing properties.
Efectos Bioquímicos Y Fisiológicos
PPAP has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential use as a stimulant. PPAP has also been found to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, PPAP has been found to have antidepressant-like effects, suggesting its potential use in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PPAP in lab experiments is its unique mechanism of action, which allows for the study of various biological processes. PPAP is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using PPAP is its potential for abuse due to its dopamine-releasing properties.
Direcciones Futuras
There are several future directions for the study of PPAP. One potential area of research is the development of drugs that target the dopaminergic system for the treatment of neurological disorders. Another area of research is the study of PPAP's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, the potential for abuse of PPAP should be further investigated to ensure its safe use in research.
Métodos De Síntesis
The synthesis of PPAP involves the reaction of 2-bromo-1-phenylethane with 2-hydroxybenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
PPAP has been extensively studied for its potential applications in drug discovery, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease and depression. PPAP has been found to possess dopamine-releasing properties, which makes it a potential candidate for the development of drugs that target the dopaminergic system.
Propiedades
Número CAS |
125849-31-2 |
|---|---|
Nombre del producto |
3-(2-Phenylphenoxy)propanenitrile |
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-(2-phenylphenoxy)propanenitrile |
InChI |
InChI=1S/C15H13NO/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
Clave InChI |
ADVKDMDEYSPMIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
Sinónimos |
3-(2-Phenylphenoxy)propanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)


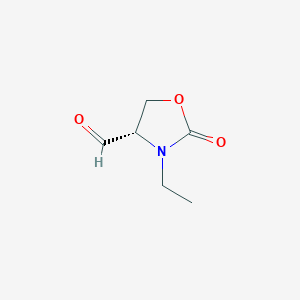
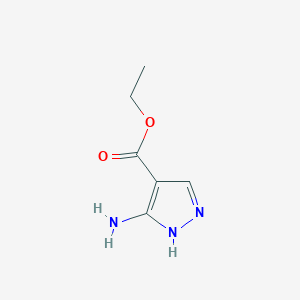



![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
